2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide
Overview
Description
2-(2,4-Dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, commonly referred to as 2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide, is a widely used organic compound in the scientific research field. It is an important intermediate in the synthesis of many organic compounds, and is also used as a building block for the preparation of various pharmaceuticals, agrochemicals, and other compounds. 2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide has a wide range of applications in the fields of biology, chemistry, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide, also known as 2,4-D, is the plant growth hormone system . It specifically targets the plant hormone auxin, which plays a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
2,4-D acts as a synthetic auxin, mimicking the action of the natural plant hormone . Once absorbed by the plant, it is transported to the meristematic tissues, where it induces uncontrolled, unsustainable growth . This rapid growth eventually leads to the wilting and death of the plant .
Biochemical Pathways
The compound interferes with the normal balance of hormones within the plant. This disruption leads to changes in DNA and protein metabolism, promoting or inhibiting the growth of certain organs . The result is abnormal growth patterns that eventually lead to the death of the plant .
Pharmacokinetics
It is then distributed throughout the plant, with a particular affinity for areas of active growth .
Result of Action
The primary result of 2,4-D’s action is the death of the plant. This is due to the induced uncontrolled growth, which leads to curling of the stem, wilting of the leaves, and eventually, plant death .
Action Environment
The efficacy and stability of 2,4-D can be influenced by various environmental factors. For instance, its effectiveness can increase with rising temperatures, up to a certain point . At high temperatures, there is a risk of volatilization and drift, potentially harming non-target plants and trees .
Advantages and Limitations for Lab Experiments
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide is a useful compound in the laboratory setting. It is relatively easy to synthesize and is a good starting material for many organic syntheses. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with care.
Future Directions
The use of 2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide in scientific research is likely to continue to expand in the future. Possible future directions for research include exploring its potential use in the development of new pharmaceuticals, agrochemicals, and other compounds; exploring its potential use in the synthesis of new peptides, proteins, and other biomolecules; and exploring its potential use in the synthesis of new polymers and other materials. Additionally, further research is needed to explore the biochemical and physiological effects of 2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide and its potential for medical applications.
Synthesis Methods
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide can be synthesized by a variety of methods, including the reaction of 2,4-dichlorophenol with diethylamine in the presence of an acid catalyst. The reaction of 2,4-dichlorophenol with ethylenediamine in the presence of an acid catalyst is also used to synthesize 2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide.
Scientific Research Applications
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)acetamide is widely used in the scientific research field. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various peptides, proteins, and other biomolecules. In addition, it is used in the synthesis of various polymers and other materials.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-3-18(4-2)8-7-17-14(19)10-20-13-6-5-11(15)9-12(13)16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVGEJCOJHMTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197029 | |
Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
47085-76-7 | |
Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047085767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(diethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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